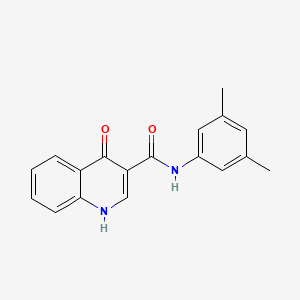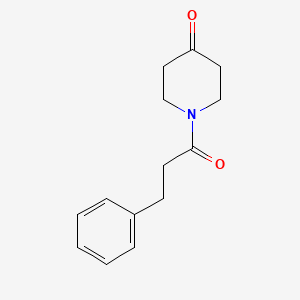
1-Piperazin-1-yl-2-piperidin-4-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazin-1-yl-2-piperidin-4-ylethanone, also known as PPE, is a chemical compound that has been extensively studied for its potential use in scientific research. PPE is a synthetic compound that is primarily used as a precursor to other chemicals, but it also has some unique properties that make it an interesting compound to study. In
作用機序
The mechanism of action of 1-Piperazin-1-yl-2-piperidin-4-ylethanone is not well understood. It is believed to act as a central nervous system depressant, but the exact mechanism by which it does so is unclear. Some researchers have suggested that 1-Piperazin-1-yl-2-piperidin-4-ylethanone may act by inhibiting the reuptake of certain neurotransmitters, such as dopamine and serotonin, while others have proposed that it may modulate the activity of ion channels in the brain.
Biochemical and Physiological Effects
1-Piperazin-1-yl-2-piperidin-4-ylethanone has a number of biochemical and physiological effects. It has been shown to reduce locomotor activity in mice, suggesting that it has a sedative effect. 1-Piperazin-1-yl-2-piperidin-4-ylethanone has also been shown to have antinociceptive effects in rats, meaning that it can reduce pain sensitivity. Additionally, 1-Piperazin-1-yl-2-piperidin-4-ylethanone has been shown to have anxiolytic effects, meaning that it can reduce anxiety.
実験室実験の利点と制限
One of the main advantages of using 1-Piperazin-1-yl-2-piperidin-4-ylethanone in lab experiments is its versatility. 1-Piperazin-1-yl-2-piperidin-4-ylethanone can be used as a precursor to a wide range of compounds, which makes it a valuable building block for drug development. Additionally, 1-Piperazin-1-yl-2-piperidin-4-ylethanone is a relatively stable compound, which makes it easy to handle in the lab. However, there are also some limitations to using 1-Piperazin-1-yl-2-piperidin-4-ylethanone. It is a relatively expensive compound, which can make it difficult to use in large-scale experiments. Additionally, the mechanism of action of 1-Piperazin-1-yl-2-piperidin-4-ylethanone is not well understood, which can make it challenging to interpret experimental results.
将来の方向性
There are a number of future directions for research on 1-Piperazin-1-yl-2-piperidin-4-ylethanone. One area of interest is in the development of new drugs based on 1-Piperazin-1-yl-2-piperidin-4-ylethanone. Researchers are exploring the potential of 1-Piperazin-1-yl-2-piperidin-4-ylethanone-derived compounds for the treatment of a wide range of conditions, including depression, anxiety, and pain. Another area of interest is in the elucidation of the mechanism of action of 1-Piperazin-1-yl-2-piperidin-4-ylethanone. By understanding how 1-Piperazin-1-yl-2-piperidin-4-ylethanone works, researchers may be able to develop more effective drugs based on the compound. Finally, researchers are also exploring the potential of 1-Piperazin-1-yl-2-piperidin-4-ylethanone as a tool for studying the central nervous system. By using 1-Piperazin-1-yl-2-piperidin-4-ylethanone to modulate the activity of specific neurotransmitters or ion channels, researchers may be able to gain a better understanding of the underlying mechanisms of brain function.
合成法
1-Piperazin-1-yl-2-piperidin-4-ylethanone is synthesized through a multistep process that involves the reaction of piperazine with 4-piperidone. The reaction is catalyzed by a base, such as sodium hydroxide, and is typically carried out in a solvent, such as ethanol. The resulting product is then purified through a series of steps, including recrystallization and chromatography. The overall yield of the synthesis is typically around 50%, which makes 1-Piperazin-1-yl-2-piperidin-4-ylethanone a relatively expensive compound to produce.
科学的研究の応用
1-Piperazin-1-yl-2-piperidin-4-ylethanone has a wide range of potential scientific research applications. One of the most promising areas of research is in the development of new drugs. 1-Piperazin-1-yl-2-piperidin-4-ylethanone is a precursor to a number of compounds that have been shown to have therapeutic potential, including antipsychotics, antidepressants, and analgesics. 1-Piperazin-1-yl-2-piperidin-4-ylethanone has also been used as a building block for the synthesis of novel antibiotics and antifungal agents.
特性
IUPAC Name |
1-piperazin-1-yl-2-piperidin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c15-11(14-7-5-13-6-8-14)9-10-1-3-12-4-2-10/h10,12-13H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGMZRKNMAFHNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazin-1-yl-2-piperidin-4-ylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-phenoxy-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]acetamide](/img/structure/B7464609.png)
![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)



![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7464646.png)
![(5E)-3-ethyl-5-[(2-methyl-1,3-benzothiazol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7464650.png)
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea](/img/structure/B7464657.png)

![N-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7464668.png)